n-Allyl-2-((3-ethylphenyl)amino)propanamide

Description

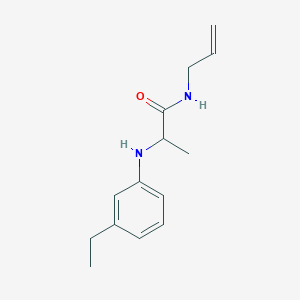

n-Allyl-2-((3-ethylphenyl)amino)propanamide is a synthetic propanamide derivative characterized by an allyl group attached to the nitrogen atom of the propanamide backbone and a 3-ethylphenylamino substituent at the second carbon position.

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(3-ethylanilino)-N-prop-2-enylpropanamide |

InChI |

InChI=1S/C14H20N2O/c1-4-9-15-14(17)11(3)16-13-8-6-7-12(5-2)10-13/h4,6-8,10-11,16H,1,5,9H2,2-3H3,(H,15,17) |

InChI Key |

LZLKWONHGPWXRN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(C)C(=O)NCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-((3-ethylphenyl)amino)propanamide can be achieved through palladium-catalyzed asymmetric allylic alkylation (AAA) reactions involving 2-aza-π-allyl palladium intermediates . The 2-aza-π-allyl complex is generated via a novel mode of activation of N-allyl imines. The reaction involves C(sp3)–H activation of N-allyl imines and subsequent nucleophilic attack by glycinates, delivering vicinal diamino derivatives as the sole regioisomers with high levels of diastereo- and enantio-control in the presence of the chiral, bidentate (S,S)-Cy-DIOP ligand .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-((3-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts, glycinates, and various nucleophiles. The reactions are typically carried out under mild conditions with high levels of diastereo- and enantio-control .

Major Products Formed

The major products formed from the reactions of this compound include vicinal diamino derivatives and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

n-Allyl-2-((3-ethylphenyl)amino)propanamide has several scientific research applications, including:

Medicine: The compound may be explored for its potential therapeutic properties and as a building block for drug development.

Industry: It can be used in the production of fine chemicals and other industrial applications.

Mechanism of Action

The mechanism of action of n-Allyl-2-((3-ethylphenyl)amino)propanamide involves the formation of 2-aza-π-allyl palladium intermediates through C(sp3)–H activation of N-allyl imines. The subsequent nucleophilic attack by glycinates leads to the formation of vicinal diamino derivatives . The molecular targets and pathways involved in its mechanism of action are primarily related to its role in asymmetric allylic alkylation reactions.

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse bioactivities depending on their substituents. Below is a detailed comparison of n-Allyl-2-((3-ethylphenyl)amino)propanamide with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position and Bioactivity : The 3-ethylphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 3-fluorophenyl group in ’s compound, which showed increased membrane permeability .

- Allyl vs. Propargyl Groups : The allyl group in the target compound offers π-orbital interactions, while the propargyl group in ’s derivative may enable click chemistry applications or irreversible enzyme inhibition .

- Chlorinated vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.